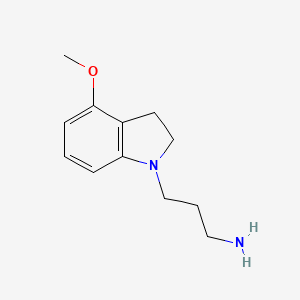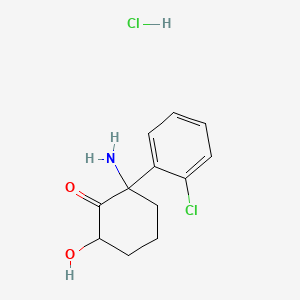
Hydroxynorketamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is formed by hydroxylation of the intermediate norketamine, another metabolite of ketamine . Unlike ketamine, hydroxynorketamine hydrochloride does not exhibit anesthetic or psychostimulant properties . it has shown significant biological activity, particularly in the context of antidepressant effects .
Méthodes De Préparation
Hydroxynorketamine hydrochloride can be synthesized through various methods. One common synthetic route involves the hydroxylation of norketamine . The reaction conditions typically include the use of specific catalysts and controlled environments to ensure the desired stereochemistry of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Hydroxynorketamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of hydroxynorketamine.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the hydroxynorketamine molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hydroxynorketamine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of hydroxynorketamine hydrochloride involves several molecular targets and pathways:
α7-Nicotinic Acetylcholine Receptor: This compound acts as a potent and selective negative allosteric modulator of this receptor.
Mammalian Target of Rapamycin (mTOR): It has been found to increase the function of mTOR, a marker of antidepressant activity.
Glutamatergic Neurotransmission: This compound modulates glutamatergic neurotransmission, which is crucial for its antidepressant effects.
Comparaison Avec Des Composés Similaires
Hydroxynorketamine hydrochloride is unique compared to other similar compounds due to its specific biological activities and lack of anesthetic properties. Similar compounds include:
Ketamine: An anesthetic and antidepressant drug that is metabolized into hydroxynorketamine.
Norketamine: An intermediate metabolite of ketamine that is further hydroxylated to form hydroxynorketamine.
Dehydronorketamine: Another metabolite of ketamine that shares some biological activities with hydroxynorketamine.
This compound stands out due to its selective modulation of the α7-nicotinic acetylcholine receptor and its potent antidepressant effects without the dissociative or euphoric effects associated with ketamine .
Propriétés
Formule moléculaire |
C12H15Cl2NO2 |
|---|---|
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16;/h1-2,4-5,10,15H,3,6-7,14H2;1H |
Clé InChI |
ZQJVHBJDLMIKJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)
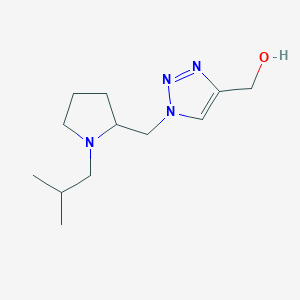
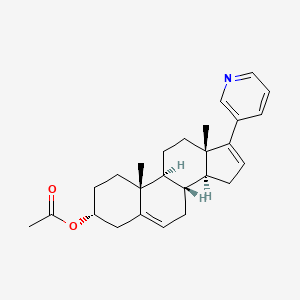
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
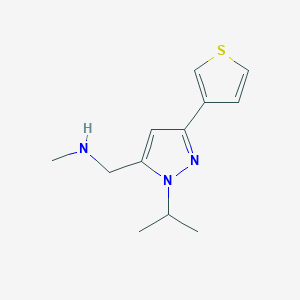
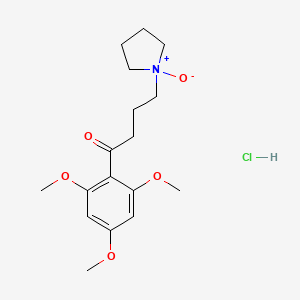
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
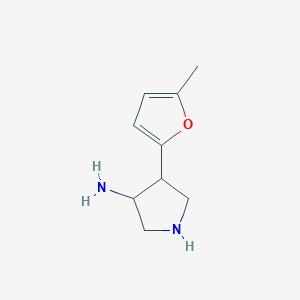
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
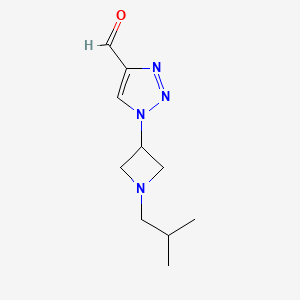
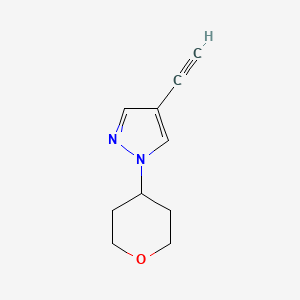
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
